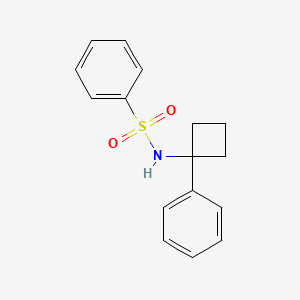
N-(1-phenylcyclobutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylcyclobutyl)benzenesulfonamide, also known as PCBBS, is a synthetic compound that has been extensively studied for its potential use in scientific research. PCBBS is a member of the sulfonamide family of compounds, which are known to have a wide range of biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(1-phenylcyclobutyl)benzenesulfonamide involves its binding to the active site of CAIX, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition of CAIX activity can lead to a decrease in extracellular pH, which can have a negative impact on cancer cell survival.
Biochemical and physiological effects:
N-(1-phenylcyclobutyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease cancer cell proliferation and survival, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(1-phenylcyclobutyl)benzenesulfonamide has been shown to increase the sensitivity of cancer cells to certain chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-phenylcyclobutyl)benzenesulfonamide in lab experiments is its selectivity for CAIX, which allows for specific inhibition of this enzyme without affecting other carbonic anhydrase isoforms. Additionally, N-(1-phenylcyclobutyl)benzenesulfonamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using N-(1-phenylcyclobutyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-phenylcyclobutyl)benzenesulfonamide. One potential area of study is the development of more potent and selective CAIX inhibitors based on the structure of N-(1-phenylcyclobutyl)benzenesulfonamide. Additionally, further studies are needed to investigate the potential use of N-(1-phenylcyclobutyl)benzenesulfonamide in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the use of N-(1-phenylcyclobutyl)benzenesulfonamide in imaging studies to detect CAIX expression in vivo is an area of active research.
Métodos De Síntesis
The synthesis of N-(1-phenylcyclobutyl)benzenesulfonamide involves the reaction of 4-phenylcyclobutanone with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(1-phenylcyclobutyl)benzenesulfonamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This inhibition of CAIX activity can lead to a decrease in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
N-(1-phenylcyclobutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-16(12-7-13-16)14-8-3-1-4-9-14/h1-6,8-11,17H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUILIROAHJUCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)
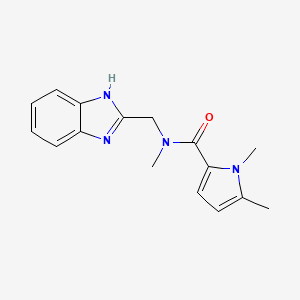
![N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497277.png)
![N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)
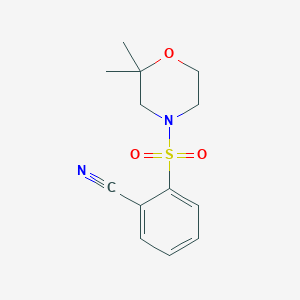
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7497334.png)
![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
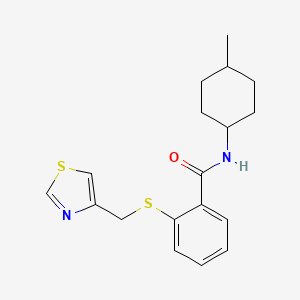
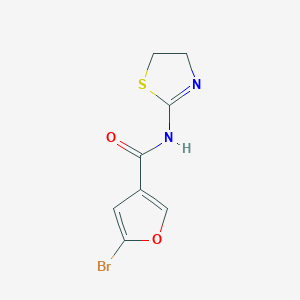
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)